molecular formula C14H22N2O6S2 B15370342 Glycylmethionine 4-toluenesulfonate CAS No. 5879-52-7

Glycylmethionine 4-toluenesulfonate

Cat. No.: B15370342
CAS No.: 5879-52-7
M. Wt: 378.5 g/mol
InChI Key: DVGGMGBTXLUORB-JEDNCBNOSA-N
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Description

However, the available data allows for a detailed comparison of structurally and functionally related compounds, such as amino acid esters, organic sulfonates, and intermediates bearing the 4-toluenesulfonate group. These compounds share the 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) moiety, which is widely used in organic synthesis for its strong acidic and solubilizing properties .

Properties

CAS No.

5879-52-7

Molecular Formula

C14H22N2O6S2

Molecular Weight

378.5 g/mol

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoic acid;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H14N2O3S.C7H8O3S/c1-13-3-2-5(7(11)12)9-6(10)4-8;1-6-2-4-7(5-3-6)11(8,9)10/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12);2-5H,1H3,(H,8,9,10)/t5-;/m0./s1

InChI Key

DVGGMGBTXLUORB-JEDNCBNOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CSCC[C@@H](C(=O)O)NC(=O)CN

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CSCCC(C(=O)O)NC(=O)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison of Key 4-Toluenesulfonate Derivatives

The following table summarizes the molecular properties, applications, and safety profiles of structurally similar compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Primary Applications Key Safety Notes
4-Hydroxy-L-proline benzyl ester 4-toluenesulfonate 88501-00-2 C₁₉H₂₃NO₆S 393.45 Pharmaceutical intermediates, chiral synthesis Limited safety data; handle with standard sulfonate precautions (gloves, ventilation)
L-Aspartic acid dibenzyl ester 4-toluenesulfonate Not specified C₂₆H₂₈NO₇S ~507.58 (calculated) Peptide synthesis, protecting amino acid derivatives Potential irritant; use respiratory protection
L-Glutamic acid dibenzyl ester 4-toluenesulfonate 2791-84-6 C₂₆H₂₈NO₇S ~507.58 (calculated) Biochemical engineering, amino acid modification No PBT/vPvB hazards reported; avoid environmental release
Methyl 4-toluenesulfonate 80-48-8 C₈H₁₀O₃S 186.22 Methylation reagent in organic synthesis, dye manufacturing Suspected carcinogen; use fume hoods and impermeable gloves
Glycidyl 4-toluenesulfonate Not specified C₁₀H₁₂O₅S 244.26 Epoxidation reactions, chiral HPLC method validation Toxic if inhaled; requires EN 143-certified respiratory filters
Pyridinium 4-toluenesulfonate 24057-28-1 C₁₂H₁₃NO₃S 251.30 Catalyst in organic reactions, ionic solvent Irritating to eyes/skin; store away from oxidizers

Structural and Functional Analysis

Amino Acid Derivatives

Compounds like L-Aspartic acid dibenzyl ester 4-toluenesulfonate and L-Glutamic acid dibenzyl ester 4-toluenesulfonate utilize the 4-toluenesulfonate group to stabilize the esterified amino acids, enhancing solubility in non-polar solvents for peptide synthesis . Their molecular weights (~507 g/mol) and benzyl ester groups differentiate them from simpler sulfonates like methyl 4-toluenesulfonate (186 g/mol), which lacks amino acid backbones .

Environmental and Handling Considerations

The 4-toluenesulfonate group generally exhibits low persistence, bioaccumulation, and toxicity (non-PBT/non-vPvB) . However, derivatives like methyl 4-toluenesulfonate require containment to prevent environmental contamination due to their high reactivity and toxicity .

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